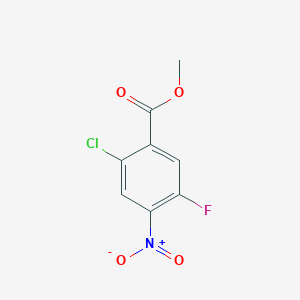

Methyl 2-chloro-5-fluoro-4-nitrobenzoate

Description

Contextualizing the Significance of Halogenated Nitrobenzoate Esters as Synthetic Scaffolds

Halogenated nitrobenzoate esters are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. The presence of both halogen and nitro groups on the benzene (B151609) ring significantly influences the molecule's reactivity. The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogens, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr) reactions.

This characteristic reactivity allows for the selective replacement of the halogen atoms or the nitro group with various nucleophiles, providing a straightforward route to highly functionalized aromatic compounds. The ester group, in turn, can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, further expanding the synthetic possibilities.

Overview of Aromatic Compounds Bearing Nitro and Halogen Substituents in Chemical Literature

The chemical literature extensively documents the synthesis and application of aromatic compounds containing both nitro and halogen substituents. These motifs are integral to the structure of numerous biologically active molecules. For instance, the precursor to the title compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, is a key intermediate in the synthesis of the herbicide saflufenacil (B1680489). This highlights the commercial importance of this class of compounds in the agrochemical industry.

Furthermore, variations in the substitution pattern of halogens and nitro groups on the benzoate (B1203000) ring lead to a diverse range of chemical properties and applications. For example, Methyl 4-chloro-2-nitrobenzoate has been utilized in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters and can undergo fluorodenitration to yield methyl 4-chloro-2-fluorobenzoate. sigmaaldrich.com These examples underscore the utility of these compounds as versatile intermediates in organic synthesis.

The synthesis of these compounds often involves the nitration of a corresponding halogenated benzoic acid or toluene (B28343) derivative. For instance, 2-chloro-4-fluoro-5-nitrobenzoic acid can be prepared by the nitration of 2-chloro-4-fluorobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. chemicalbook.com Alternative routes, such as the photochlorination of 2-chloro-4-fluorotoluene (B151448) followed by nitration and oxidation, have also been developed to provide milder reaction conditions and improve yields. google.com

Identification of Key Research Gaps and Emerging Trends in the Study of This Compound

While the synthesis and application of the precursor acid, 2-chloro-4-fluoro-5-nitrobenzoic acid, are well-established, particularly in the context of herbicide development, a comprehensive body of research specifically focused on Methyl 2-chloro-5-fluoro-4-nitrobenzoate is less developed. Much of the available information is in the form of patents related to the synthesis of its parent acid.

A key research gap is the exploration of the specific reactivity of this compound in a broader range of chemical transformations beyond its role as a simple intermediate. A systematic study of its utility in SNAr reactions with a diverse set of nucleophiles could unveil novel synthetic pathways to new classes of functionalized molecules.

An emerging trend in the study of nitroaromatic compounds is their application in materials science and as sensing agents. The electron-accepting nature of the nitro group makes these compounds suitable for creating charge-transfer complexes. Recent research has explored the use of functionalized nitroaromatic compounds in the development of sensors for various analytes. mdpi.com Investigating the potential of this compound and its derivatives in these emerging fields represents a promising avenue for future research. Furthermore, the development of more environmentally friendly and efficient synthetic methods for this class of compounds remains an area of active interest.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-5-fluoro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHCSQMSHAUBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Chloro 5 Fluoro 4 Nitrobenzoate and Its Precursors

De Novo Synthetic Routes and Retrosynthetic Strategies

The construction of Methyl 2-chloro-5-fluoro-4-nitrobenzoate can be approached from different starting materials, primarily involving the late-stage introduction of the nitro group or the initial build-up of the substituted benzene (B151609) ring followed by esterification.

Esterification of Substituted Benzoic Acids

A direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-chloro-5-fluoro-4-nitrobenzoic acid. This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the reactant and the solvent.

A typical procedure involves dissolving 2-chloro-4-fluoro-5-nitrobenzoic acid in methanol, followed by the addition of a catalytic amount of a strong acid, such as sulfuric acid. The mixture is then heated to reflux for several hours to drive the equilibrium towards the ester product. For instance, a reported synthesis involves stirring a solution of 2-chloro-4-fluoro-5-nitrobenzoic acid in methanol with sulfuric acid at 65°C for 4 hours. chemicalbook.com The general mechanism for Fischer esterification proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to yield the ester. masterorganicchemistry.com

Table 1: Reaction Parameters for the Esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid

| Reactant | Reagent | Catalyst | Temperature | Time | Yield |

| 2-chloro-4-fluoro-5-nitrobenzoic acid | Methanol | Sulfuric acid | 65°C | 4 h | 67% chemicalbook.com |

Nitration Reactions of Halogenated Benzoate (B1203000) Precursors

An alternative retrosynthetic approach involves the nitration of a pre-existing halogenated benzoate ester. In this strategy, a compound such as methyl 2-chloro-5-fluorobenzoate would be subjected to nitrating conditions. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of the nitration. The chloro and fluoro groups are ortho-, para-directing, while the methyl ester group is a meta-director.

The synthesis of the precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid, often involves the nitration of 2-chloro-4-fluorobenzoic acid. google.comgoogle.comwipo.int This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ and attacks the aromatic ring. organicchemistrytutor.commasterorganicchemistry.com The position of nitration is influenced by the existing chloro and fluoro substituents. Due to steric hindrance from the ortho-chloro group and the electronic effects of both halogens, the nitro group is directed to the position para to the fluorine and meta to the chlorine. However, the formation of isomers, such as 2-chloro-4-fluoro-3-nitrobenzoic acid, can occur, necessitating purification steps. google.comgoogle.com

Table 2: Nitration of 2-chloro-4-fluorobenzoic acid

| Substrate | Nitrating Agent | Conditions | Major Product | Isomeric Byproducts |

| 2-chloro-4-fluorobenzoic acid | HNO₃/H₂SO₄ | -10°C to 30°C | 2-chloro-4-fluoro-5-nitrobenzoic acid | 2-chloro-4-fluoro-3-nitrobenzoic acid patsnap.com |

Sequential Halogenation and Nitro Group Introduction

A more convergent synthetic strategy involves the sequential introduction of the halogen and nitro functionalities onto a simpler aromatic precursor. For example, a synthetic route to the precursor 2-chloro-4-fluoro-5-nitrobenzoic acid starts with 2-chloro-4-fluorotoluene (B151448). This starting material undergoes photochlorination to form 2-chloro-4-fluorobenzylidene dichloride, which is then subjected to mixed acid nitration. The final step involves hydrolysis and oxidation of the dichloromethyl group to the carboxylic acid, yielding the desired product. google.com This multi-step process allows for the controlled installation of the required substituents in a specific order.

Catalytic and Green Chemistry Approaches in its Preparation

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For the synthesis of this compound and related compounds, this includes the use of microwave-assisted techniques and the development of atom-economical and solvent-free methodologies.

Microwave-Assisted Synthesis Techniques for Related Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sciepub.com In the context of esterification, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. For instance, the esterification of various aryl and alkyl carboxylic acids has been successfully achieved using microwave heating, often in the presence of a catalyst. mdpi.commdpi.com While a specific microwave-assisted synthesis for this compound is not prominently reported, the successful application of this technology to similar esterifications suggests its potential applicability. researchgate.net For example, the direct dehydrative esterification of aromatic acids with alcohols has been developed using N-fluorobenzenesulfonimide as a catalyst under microwave irradiation, providing excellent yields in short reaction times. mdpi.com

Atom-Economical and Solvent-Free Methodologies

The principles of green chemistry encourage the development of reactions with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. rsc.org In the synthesis of esters, solvent-free methods are particularly attractive as they reduce waste and simplify purification.

Solvent-free esterification of benzoic acid derivatives has been achieved using various solid acid catalysts, such as phosphoric acid-modified montmorillonite (B579905) K10 clay. ijstr.org These heterogeneous catalysts can be easily recovered and reused, adding to the sustainability of the process. Another approach involves the use of supported iron oxide nanoparticles as an efficient and recoverable catalyst for the solvent-free esterification of carboxylic acids. mdpi.com Mechanochemical methods, such as high-speed ball milling, have also been employed for the solvent-free esterification of benzoic acid at room temperature, offering a rapid and efficient alternative to traditional methods. nih.gov These green approaches, while not yet specifically documented for this compound, represent the forefront of sustainable chemical synthesis and could be adapted for its production.

Optimization of Reaction Conditions for Yield and Selectivity

Temperature, Stoichiometry, and Catalyst Effects

Nitration of 2-chloro-5-fluorobenzoic acid:

The nitration of halogenated benzoic acids is a critical step that dictates the isomeric purity of the final product. The directing effects of the existing substituents on the aromatic ring (chloro, fluoro, and carboxylic acid groups) play a significant role in the position of the incoming nitro group. For the precursor, 2-chloro-5-fluorobenzoic acid, the primary challenge is to achieve selective nitration at the 4-position while minimizing the formation of other isomers.

Temperature: The temperature of the nitration reaction is a crucial parameter that influences both the reaction rate and the selectivity. Generally, lower temperatures are favored to control the exothermic nature of the reaction and to minimize the formation of dinitro and other unwanted byproducts. For the nitration of similar compounds, such as 2-chloro-4-fluorobenzoic acid, reaction temperatures are typically maintained between 0 and 10°C. google.com Operating at temperatures below this range can significantly slow down the reaction, while higher temperatures can lead to a decrease in selectivity and the formation of impurities. googleapis.com

Stoichiometry: The molar ratio of the nitrating agent (typically a mixture of concentrated nitric acid and sulfuric acid) to the substrate is a key factor in achieving high conversion and selectivity. An excess of the nitrating agent is generally used to ensure complete conversion of the starting material. However, an excessive amount can lead to the formation of dinitrated byproducts. The optimal stoichiometry must be determined empirically to balance high yield with minimal byproduct formation. For related nitrations, the molar ratio of nitric acid to the benzoic acid derivative is often in the range of 1.1 to 1.5. soton.ac.uk

Catalyst: Concentrated sulfuric acid is not only a solvent but also acts as a catalyst in the nitration reaction. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The concentration of sulfuric acid is critical; fuming sulfuric acid (oleum) can be used to increase the concentration of the nitronium ion and enhance the reaction rate, but this can also lead to increased byproduct formation if not carefully controlled.

Esterification of 2-chloro-5-fluoro-4-nitrobenzoic acid:

The conversion of the carboxylic acid intermediate to its methyl ester is typically achieved through Fischer esterification. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of an acid catalyst.

Temperature: The rate of esterification is temperature-dependent. The reaction is often carried out at the reflux temperature of methanol (around 65°C) to achieve a reasonable reaction rate. Higher temperatures can be employed in a sealed reactor to accelerate the reaction, but this may also lead to the formation of byproducts through decarboxylation or other side reactions.

Stoichiometry: A large excess of methanol is typically used to drive the equilibrium towards the formation of the ester. Since methanol is often used as the solvent, it is present in a significant stoichiometric excess.

Catalyst: Strong acids such as sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins are commonly used as catalysts for Fischer esterification. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The choice and concentration of the catalyst can influence the reaction time and yield. For instance, using a catalyst like p-toluenesulfonic acid can allow for good conversion at lower temperatures compared to uncatalyzed reactions. google.com

The following interactive table summarizes the typical ranges for key reaction parameters in the synthesis of related halogenated nitrobenzoic acid methyl esters, which can be used as a starting point for the optimization of this compound synthesis.

| Reaction Step | Parameter | Typical Range | Effect on Yield and Selectivity |

| Nitration | Temperature | 0 - 10 °C | Lower temperatures improve selectivity and reduce byproducts. |

| HNO₃:Substrate Ratio | 1.1:1 - 1.5:1 | Sufficient excess ensures high conversion; too much increases dinitration. | |

| H₂SO₄ Concentration | 95 - 98% | Higher concentration increases reaction rate but may reduce selectivity. | |

| Esterification | Temperature | 60 - 80 °C (Reflux) | Higher temperatures increase reaction rate but may cause degradation. |

| Methanol | Large Excess (Solvent) | Drives equilibrium towards product formation. | |

| Acid Catalyst (e.g., H₂SO₄) | Catalytic Amount | Increases reaction rate by activating the carboxylic acid. |

Mitigation of Byproduct Formation During Synthesis

A critical aspect of synthesizing high-purity this compound is the effective mitigation of byproduct formation during both the nitration and esterification stages.

Byproducts in Nitration:

The primary byproducts in the nitration of 2-chloro-5-fluorobenzoic acid are positional isomers. Due to the directing effects of the substituents, nitration can potentially occur at other positions on the benzene ring, leading to the formation of isomers such as 2-chloro-5-fluoro-3-nitrobenzoic acid and 2-chloro-5-fluoro-6-nitrobenzoic acid. Dinitrated products can also be formed, particularly if the reaction conditions are not carefully controlled.

Mitigation Strategies for Nitration Byproducts:

Precise Temperature Control: Maintaining a low and consistent temperature throughout the addition of the nitrating agent is crucial to minimize the formation of isomeric and dinitrated byproducts. googleapis.com

Controlled Addition of Nitrating Agent: A slow, dropwise addition of the mixed acid to the solution of the benzoic acid derivative helps to control the reaction exotherm and maintain a low concentration of the nitrating agent, which can improve selectivity.

Optimization of Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid can be adjusted to control the concentration of the nitronium ion. A less aggressive nitrating mixture may lead to higher selectivity.

Purification: After the reaction, the desired 2-chloro-5-fluoro-4-nitrobenzoic acid needs to be separated from the unwanted isomers. This is often achieved through crystallization or chromatography. The significant difference in the physical properties of the isomers, such as their solubility in different solvents, can be exploited for effective separation. For example, in the production of 2-chloro-5-nitrobenzoic acid, purification methods involve alkaline dissolution followed by controlled acid precipitation to separate isomers. truman.edu

Byproducts in Esterification:

The Fischer esterification process is generally a clean reaction with high yields. However, potential byproducts can include unreacted carboxylic acid and byproducts from side reactions if the conditions are too harsh. Incomplete reaction will result in a mixture of the starting material and the product, which will require purification.

Mitigation Strategies for Esterification Byproducts:

Use of Excess Alcohol: As mentioned, using a large excess of methanol helps to ensure the complete conversion of the carboxylic acid.

Removal of Water: The water produced during the esterification is in equilibrium with the reactants and products. Removing this water as it is formed can drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Careful Control of Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures are generally unnecessary and can lead to degradation of the product. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help to determine the optimal reaction time.

Purification of the Final Product: After the reaction, the excess methanol and the catalyst are removed. The crude product is then typically washed with a mild base to remove any unreacted carboxylic acid, followed by washing with water and drying. Further purification can be achieved by recrystallization or column chromatography to obtain this compound of high purity.

The following table lists the common byproducts and mitigation strategies for the synthesis of this compound.

| Reaction Step | Potential Byproduct | Mitigation Strategy |

| Nitration | Positional Isomers (e.g., 2-chloro-5-fluoro-3-nitrobenzoic acid) | Precise temperature control (0-10°C), slow addition of nitrating agent, optimization of mixed acid composition, purification by crystallization. |

| Dinitrated Products | Avoidance of excessive nitrating agent and high temperatures. | |

| Esterification | Unreacted 2-chloro-5-fluoro-4-nitrobenzoic acid | Use of a large excess of methanol, removal of water, optimization of reaction time and temperature. |

| Degradation Products | Avoidance of excessively high temperatures and prolonged reaction times. |

Mechanistic Investigations of Chemical Reactivity and Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two halogen atoms (chlorine and fluorine) and potent activating groups (nitro and ester) renders the aromatic ring of Methyl 2-chloro-5-fluoro-4-nitrobenzoate highly susceptible to nucleophilic attack. This reactivity is channeled through the well-established SNAr mechanism, which proceeds via a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comwikipedia.org

Regioselectivity and Stereoelectronic Effects in Halogen Displacement

A key aspect of the SNAr reactivity of this molecule is the regioselectivity of nucleophilic attack—that is, whether the chloro or the fluoro substituent is preferentially displaced. The outcome is determined by a balance of competing stereoelectronic effects.

Electronegativity vs. Bond Strength : Fluorine is the most electronegative element, leading to a more polarized C-F bond and rendering the attached carbon (C-5) more electrophilic and susceptible to initial nucleophilic attack compared to the carbon bearing the chlorine (C-2). However, the C-F bond is significantly stronger than the C-Cl bond, making fluoride (B91410) a poorer leaving group than chloride.

Generally, in SNAr reactions on similar substrates, the attack is faster at the position bearing the more electronegativite substituent (fluorine), but the expulsion of the leaving group can be the deciding factor. However, the strong activation provided by the para-nitro group to the C-5 position often facilitates the displacement of the fluoride. In contrast, the chlorine at C-2 is ortho to both the activating nitro and ester groups. The precise regiochemical outcome can be highly dependent on the nature of the nucleophile and the reaction conditions, but displacement of the chlorine is also a common pathway.

| Position | Halogen | Activating Groups (Ortho/Para) | Electronegativity Effect | Leaving Group Ability |

|---|---|---|---|---|

| C-2 | Chlorine | Nitro (ortho), Ester (ortho) | Moderate C-Cl polarization | Good |

| C-5 | Fluorine | Nitro (para) | High C-F polarization (more electrophilic carbon) | Poor |

Influence of the Nitro and Ester Groups on Aromatic Ring Activation

The feasibility of SNAr reactions on this compound is almost entirely due to the presence of the nitro and methyl ester groups. Aromatic halides are typically unreactive towards nucleophiles. wikipedia.org However, strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group can activate the ring for nucleophilic attack. chemistrysteps.comwikipedia.org

Both the nitro (-NO₂) and the methyl ester (-COOCH₃) groups are powerful EWGs that deactivate the ring towards electrophilic substitution but strongly activate it for nucleophilic substitution. masterorganicchemistry.comnumberanalytics.com They achieve this through two mechanisms:

Mesomeric/Resonance Effect (-M) : This is the dominant effect for the nitro group. It can delocalize the negative charge of the Meisenheimer intermediate through resonance, extending it onto the oxygen atoms of the nitro group. wikipedia.org This provides substantial stabilization to the intermediate, lowering the activation energy for its formation. researchgate.net The ester group also contributes to resonance stabilization, albeit to a lesser extent.

The positions of these groups are critical. The nitro group at C-4 is para to the fluorine atom at C-5 and ortho to the chlorine atom at C-2. The ester group at C-1 is ortho to the chlorine atom at C-2. This ortho/para relationship allows for direct resonance delocalization and stabilization of the negative charge when the nucleophile attacks either C-2 or C-5. chemistrysteps.com

Kinetic and Computational Studies of SNAr Pathways

While specific kinetic or computational studies on this compound are not widely reported, the principles from related systems provide a clear framework for understanding its reaction pathways. Modern mechanistic studies heavily rely on a combination of experimental kinetics and computational chemistry to elucidate the nuances of SNAr reactions. researchgate.netnih.gov

Kinetic studies would involve monitoring the reaction rate's dependence on nucleophile and substrate concentrations to establish the reaction order. For instance, a second-order rate law (first order in both substrate and nucleophile) is characteristic of the bimolecular SNAr mechanism. Kinetic Isotope Effect (KIE) studies could also be employed to probe the nature of the transition state. springernature.com

Computational studies , typically using Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of the reaction. researchgate.netacs.org Such calculations can:

Determine the relative activation barriers for nucleophilic attack at C-2 versus C-5.

Calculate the geometries and stabilities of the possible Meisenheimer intermediates and transition states.

Distinguish between a stepwise mechanism (via a stable Meisenheimer intermediate) and a concerted mechanism (where bond formation and bond-breaking occur simultaneously). springernature.comresearchgate.net

For highly activated systems with excellent leaving groups, the mechanism can trend towards being concerted. springernature.com However, for a substrate like this compound, a stepwise pathway is generally anticipated, with the formation of the Meisenheimer complex being the rate-determining step. researchgate.net

Reactivity of the Nitro Functional Group

The nitro group is not merely an activating group; it is also a versatile functional group that can undergo various transformations, primarily reduction.

Selective Reduction Pathways to Amino or Hydroxylamino Derivatives

The reduction of the nitro group on the aromatic ring is a synthetically important transformation. A significant challenge in the reduction of this compound is achieving selectivity—reducing the nitro group without affecting the ester or causing hydrodehalogenation (replacement of Cl or F with H).

Reduction to Amino Derivatives: The conversion of the nitro group to a primary amine (-NH₂) is a common and well-documented process. wikipedia.org ChemicalBook provides a synthetic route for the preparation of Methyl 5-amino-2-chloro-4-fluorobenzoate from this compound, confirming the feasibility of this selective reduction. chemicalbook.com Several reagents are effective for this transformation while preserving halogen substituents: commonorganicchemistry.com

Metal-Acid Systems : Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder (Fe) in acetic acid are classic methods for selectively reducing aromatic nitro groups in the presence of other reducible functionalities.

Catalytic Hydrogenation : While powerful reducing conditions like H₂/Pd-C can sometimes lead to hydrodehalogenation, specific catalysts can provide high selectivity. commonorganicchemistry.com Raney Nickel, for instance, is often used to reduce nitro groups without removing chlorine or bromine atoms. commonorganicchemistry.com

Reduction to Hydroxylamino Derivatives: Partial reduction of the nitro group can yield the corresponding hydroxylamine (B1172632) (-NHOH) derivative. This transformation requires milder and more controlled reducing conditions than the reduction to the amine. wikipedia.org Reagents such as zinc dust in aqueous ammonium (B1175870) chloride or catalytic reduction with rhodium on carbon in the presence of hydrazine (B178648) can be used for this purpose. wikipedia.org The hydroxylamino derivative is an important intermediate in the bioactivation and metabolism of some nitroaromatic compounds. scielo.br

| Reaction | Product Functional Group | Typical Reagents | Selectivity Notes |

|---|---|---|---|

| Full Reduction | Amino (-NH₂) | SnCl₂/HCl; Fe/AcOH; H₂/Raney Ni | High selectivity for nitro group over halogens and ester. chemicalbook.comcommonorganicchemistry.com |

| Partial Reduction | Hydroxylamino (-NHOH) | Zn/NH₄Cl; Rh-C/N₂H₄ | Requires milder, controlled conditions to avoid over-reduction. wikipedia.org |

Oxidative Transformations and Radical-Mediated Reactions

The nitro group in this compound is in a high oxidation state and is generally resistant to further oxidation. The primary reactivity outside of reduction involves radical species.

Nitroaromatic compounds can accept an electron to form a nitro radical anion (ArNO₂⁻•). nih.gov This species is often an obligate intermediate in the reductive metabolism of nitro compounds. nih.govosti.gov While these nitro radicals are generally unreactive as damaging species themselves, they can participate in redox cycling. nih.gov In the presence of oxygen, the radical anion can transfer its electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) radical (O₂⁻•). nih.gov

While specific radical-mediated reactions for this compound are not prominently documented in general literature, the established chemistry of nitroaromatic compounds suggests it could participate in such pathways. Nitro-involved radical reactions have become an important tool in modern organic synthesis for creating various nitrogen-containing compounds. rsc.org Sunlight can also catalyze the formation of hydroxyl radicals in aqueous environments, which can initiate reactions with nitroaromatic compounds. nih.gov

Transformations Involving the Ester Moiety

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for transformations such as transesterification and hydrolysis. These reactions are fundamental for modifying the ester functionality to suit the synthesis of more complex molecules.

Transesterification Reactions

Transesterification is a process where the methyl group (-CH₃) of the ester is exchanged with a different alkyl group from an alcohol (R-OH). This reaction is typically catalyzed by either an acid or a base.

In the context of this compound, an acid-catalyzed transesterification, for example with ethanol (B145695), would proceed via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by ethanol leads to a tetrahedral intermediate. After a proton transfer, methanol (B129727) is eliminated, and deprotonation of the new carbonyl oxygen yields the ethyl ester and regenerates the acid catalyst.

Base-catalyzed transesterification involves the formation of a potent nucleophile, an alkoxide (e.g., ethoxide from ethanol), which attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate from which methoxide (B1231860) is expelled, resulting in the new ester.

While specific literature detailing the transesterification of this exact molecule is not prevalent, the principles are well-established for aromatic esters. The reaction conditions can be tailored to favor the formation of a wide range of different alkyl esters.

Table 1: Representative Conditions for Transesterification

| Catalyst Type | Reagent | Conditions | Product Example |

| Acid | Ethanol (excess), H₂SO₄ (cat.) | Reflux | Ethyl 2-chloro-5-fluoro-4-nitrobenzoate |

| Base | Sodium Ethoxide (cat.), Ethanol | Room Temp to Reflux | Ethyl 2-chloro-5-fluoro-4-nitrobenzoate |

Selective Hydrolysis and Carboxylic Acid Formation

The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 2-chloro-5-fluoro-4-nitrobenzoic acid. This transformation is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. google.com Hydrolysis is typically achieved under basic conditions, a process known as saponification.

The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (from a base like NaOH or KOH) on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, yielding the carboxylate salt. A final acidification step with a strong acid, such as HCl, protonates the carboxylate to give the final carboxylic acid product. A procedure for a similar compound, methyl m-nitrobenzoate, involves heating the ester with aqueous sodium hydroxide until the ester dissolves, followed by acidification. orgsyn.org The synthesis of the target ester from its corresponding carboxylic acid is also a well-documented process, often achieved by reacting the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. chemicalbook.com

Table 2: General Conditions for Ester Hydrolysis

| Step | Reagents | Conditions | Intermediate/Product |

| Saponification | NaOH or KOH, Water/Methanol | Heat/Reflux | Sodium 2-chloro-5-fluoro-4-nitrobenzoate |

| Acidification | Concentrated HCl or H₂SO₄ | Cool (0-20 °C) | 2-chloro-5-fluoro-4-nitrobenzoic acid |

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The chlorine atom on the aromatic ring of this compound serves as a handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The C-Cl bond is activated towards oxidative addition by the electron-withdrawing effects of the adjacent ester group and the para-nitro group.

Suzuki-Miyaura and Stille Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For a substrate like this compound, the reaction would occur at the C-Cl position. The catalytic cycle involves three main steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov While aryl chlorides are less reactive than bromides or iodides, specialized ligands (e.g., bulky, electron-rich phosphines) can facilitate the challenging oxidative addition step. nih.gov

The Stille reaction provides an alternative route, coupling the aryl chloride with an organotin compound (stannane). wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key advantage of Stille coupling is the stability and tolerance of organostannanes to various functional groups, although the toxicity of tin reagents is a significant drawback. organic-chemistry.org

Table 3: Hypothetical Suzuki-Miyaura and Stille Coupling Examples

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Methyl 5-fluoro-4-nitro-2-phenylbenzoate |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | (None) | Methyl 2-ethenyl-5-fluoro-4-nitrobenzoate |

Sonogashira and Heck Reactions for Alkynyl and Alkenyl Introductions

The Sonogashira reaction is used to couple terminal alkynes with aryl halides, creating arylalkynes. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. libretexts.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex formed after oxidative addition. Reductive elimination then yields the alkynylated product. For activated aryl chlorides, specific catalyst systems have been developed to achieve high yields. researchgate.net

The Heck reaction (or Mizoroki-Heck reaction) forms a C-C bond between an aryl halide and an alkene. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by coordination and insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the final substituted alkene product and a palladium-hydride species, which is converted back to the Pd(0) catalyst by the base. libretexts.org

Table 4: Hypothetical Sonogashira and Heck Reaction Examples

| Reaction | Coupling Partner | Catalyst/Co-catalyst | Base | Expected Product |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Methyl 5-fluoro-4-nitro-2-(phenylethynyl)benzoate |

| Heck | Ethyl acrylate | Pd(OAc)₂ | Triethylamine | Methyl 2-(2-(ethoxycarbonyl)ethenyl)-5-fluoro-4-nitrobenzoate |

Methyl 2 Chloro 5 Fluoro 4 Nitrobenzoate As an Advanced Synthetic Intermediate

Precursor in the Synthesis of Diverse Organic Scaffolds

The reactivity of Methyl 2-chloro-5-fluoro-4-nitrobenzoate is dictated by its distinct functional groups. The chlorine and fluorine atoms are susceptible to nucleophilic aromatic substitution, the nitro group can be readily reduced to an amine, and the methyl ester can be hydrolyzed or aminated. This multi-faceted reactivity makes it an ideal starting material for a variety of organic scaffolds.

Construction of Heterocyclic Compounds

The strategic placement of reactive sites on the this compound ring facilitates the synthesis of various heterocyclic systems, which are core structures in many biologically active compounds.

While direct synthesis routes starting from this compound are not extensively documented in readily available literature, its structural motifs are amenable to established synthetic strategies for these heterocycles. For instance, the reduction of the nitro group to an amine, followed by reaction with a suitable partner, is a common pathway.

For benzodiazepine (B76468) scaffolds, the related compound 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized in the solid-phase synthesis of benzodiazepinediones. This involves immobilization on a resin, followed by substitution of the chlorine, reduction of the nitro group to an amine, and subsequent cyclization steps. A similar strategy could be envisioned for this compound.

A significant application of this compound is in the synthesis of pyrimidine (B1678525) derivatives, particularly those with agrochemical relevance. The precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid, is a key intermediate in the synthesis of the herbicide saflufenacil (B1680489), which features a pyrimidinedione ring. google.comwikipedia.orggoogle.com

A patented synthetic route to a saflufenacil intermediate starts with methyl 2-chloro-4-fluoro-5-aminobenzoate, which is obtained by the reduction of this compound. google.compatsnap.com This amino derivative is then reacted with ethyl trifluoroacetoacetate and subsequently with methylamine (B109427) hydrochloride to construct the pyrimidine ring system. google.com

Table 1: Synthesis of a Pyrimidine Intermediate from a this compound Derivative

| Step | Starting Material | Reagents | Product | Application |

|---|---|---|---|---|

| 1 | Methyl 2-chloro-4-fluoro-5-aminobenzoate | Ethyl trifluoroacetoacetate, Alkaline catalyst | Intermediate (1) | Pyrimidine ring formation |

| 2 | Intermediate (1) | Methylamine hydrochloride | Intermediate (2) | Pyrimidine ring formation |

This table outlines the key steps in the synthesis of a pyrimidinedione-containing intermediate, a core structure in the herbicide saflufenacil, starting from the amino derivative of this compound.

Building Block for Complex Aromatic Systems

The multiple reactive sites on this compound allow for sequential, site-selective reactions to build complex aromatic systems. Nucleophilic aromatic substitution (SNAr) is a key transformation, where the electron-withdrawing nitro group activates the ring towards attack by nucleophiles, facilitating the displacement of the chloro or fluoro substituents. nih.govlibretexts.org This allows for the introduction of various functionalities, such as amino, alkoxy, or aryloxy groups, thereby expanding the molecular complexity and creating precursors for larger, polyfunctional aromatic structures.

Utility in the Construction of Pharmaceutical and Agrochemical Intermediates (Non-Clinical Focus)

The versatility of this compound and its derivatives makes them valuable intermediates in the synthesis of compounds for the pharmaceutical and agrochemical sectors.

Synthesis of Lead Compounds for Structure-Activity Relationship (SAR) Studies

The ability to selectively modify the different positions of the this compound ring makes it an excellent scaffold for generating libraries of related compounds for structure-activity relationship (SAR) studies. By systematically varying the substituents at the chloro, fluoro, and nitro/amino positions, chemists can probe the structural requirements for biological activity and optimize lead compounds. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized to explore their antidiabetic potential, demonstrating how modification of a core structure can be used to investigate SAR. nih.gov

Precursor to Known Biologically Active Molecule Fragments

As demonstrated in the synthesis of the saflufenacil intermediate, this compound serves as a precursor to fragments of known biologically active molecules. google.compatsnap.com The pyrimidinedione moiety constructed from this starting material is a key component responsible for the herbicidal activity of saflufenacil. wikipedia.org This highlights the role of the title compound in providing the foundational chemical architecture for molecules with established biological functions.

Table 2: Key Intermediates and Final Products Derived from the Subject Compound's Precursor

| Precursor | Intermediate | Final Product Class | Example |

|---|---|---|---|

| 2-chloro-4-fluoro-5-nitrobenzoic acid | Methyl 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate | Herbicides | Saflufenacil |

This table illustrates how precursors related to this compound are used to generate intermediates for important agrochemical and pharmaceutical scaffolds.

Applications in Material Science Research

Currently, there is limited specific information in the public domain regarding the direct application of this compound in material science research. However, its highly functionalized and electron-deficient aromatic structure suggests potential as a monomer or an intermediate for the synthesis of specialty polymers, dyes, or other functional materials. The presence of fluoro and chloro groups could impart specific properties such as thermal stability or altered electronic characteristics to resulting materials. Further research in this area may uncover novel applications for this versatile compound.

Monomer and Polymer Precursor Applications

There is currently no published research detailing the direct use of this compound as a monomer in polymerization reactions. While its chemical structure contains functionalities that could theoretically be exploited for polymer synthesis, such as the activated halogen atoms for polycondensation reactions, no studies have reported on the successful polymerization of this compound or the properties of the resulting polymers.

Computational and Theoretical Chemistry Studies

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights into the molecular structure and electronic properties of compounds like Methyl 2-chloro-5-fluoro-4-nitrobenzoate. By employing theoretical methods, it is possible to simulate various types of spectra, which can aid in the analysis of experimental data and provide a deeper understanding of the molecule's behavior at the atomic level.

Vibrational Spectroscopy (IR, Raman) Prediction and Assignment

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. These predictions are invaluable for assigning the vibrational modes observed in experimental spectra to specific molecular motions. The process typically involves optimizing the molecular geometry of this compound and then calculating the harmonic vibrational frequencies at the optimized structure.

A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p). The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations.

The predicted vibrational spectrum of this compound would exhibit a series of bands corresponding to the stretching, bending, and torsional motions of its constituent atoms and functional groups. The assignment of these bands can be performed by analyzing the displacement vectors for each calculated frequency.

Expected Vibrational Modes for this compound:

Aromatic C-H Stretching: These vibrations are typically observed in the 3100-3000 cm⁻¹ region.

Methyl Group Vibrations: The methyl ester group will have characteristic symmetric and asymmetric C-H stretching and bending modes.

Carbonyl (C=O) Stretching: The ester carbonyl group will show a strong absorption band, typically in the range of 1730-1715 cm⁻¹.

Nitro (NO₂) Group Vibrations: The nitro group will have characteristic symmetric and asymmetric stretching vibrations, usually found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Aromatic Ring Vibrations: The C-C stretching vibrations of the benzene (B151609) ring typically appear in the 1600-1400 cm⁻¹ region.

C-Cl, C-F, and C-N Stretching: The vibrations involving the carbon-halogen and carbon-nitrogen bonds will be present at lower frequencies.

Below is an illustrative table of predicted vibrational frequencies and their assignments for this compound, based on typical values from computational studies of similar aromatic compounds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 | Aromatic C-H Stretch |

| ~2960 | Methyl C-H Asymmetric Stretch |

| ~1725 | C=O Carbonyl Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~1530 | NO₂ Asymmetric Stretch |

| ~1345 | NO₂ Symmetric Stretch |

| ~1250 | C-O Ester Stretch |

| ~1100 | C-F Stretch |

| ~750 | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for this purpose. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus.

By calculating the magnetic shielding tensors for each atom in this compound, the chemical shifts can be predicted relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). These theoretical chemical shifts can then be compared with experimental NMR data to aid in the assignment of signals to specific protons and carbon atoms in the molecule.

The predicted chemical shifts for this compound will be influenced by the electronic effects of the various substituents on the benzene ring. The electron-withdrawing nature of the nitro, chloro, and fluoro groups will generally lead to a deshielding of the aromatic protons and carbons, resulting in higher chemical shift values (downfield shifts).

Expected ¹H and ¹³C NMR Chemical Shifts for this compound:

¹H NMR: The aromatic region of the ¹H NMR spectrum would show distinct signals for the protons on the benzene ring, with their chemical shifts influenced by the positions of the substituents. The methyl protons of the ester group would appear as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would have a characteristic chemical shift in the downfield region (around 160-170 ppm). The aromatic carbons will have shifts determined by the attached substituents, with carbons bonded to electronegative atoms showing larger chemical shifts.

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on typical substituent effects in aromatic systems.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic H | 7.5 - 8.5 |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~165 |

| Aromatic C-Cl | ~135 |

| Aromatic C-F | ~160 (with C-F coupling) |

| Aromatic C-NO₂ | ~150 |

| Other Aromatic C | 120 - 140 |

Advanced Analytical Methodologies for Research and Development

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry is a cornerstone for the analysis of "Methyl 2-chloro-5-fluoro-4-nitrobenzoate," offering unparalleled accuracy in mass determination. This precision is vital for confirming the elemental composition of the target molecule and for monitoring the progress of its synthesis. By providing exact mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, ensuring the correct product has been formed.

Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

|---|---|

| [M+H]+ | 233.99640 |

| [M+Na]+ | 255.97834 |

This table displays the predicted mass-to-charge ratios (m/z) for various adducts of the target compound.

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is fragmented in a reproducible manner, creating a unique fingerprint. For a related compound, Methyl 2-chloro-5-nitrobenzoate, experimental GC-MS data highlights the characteristic fragments that can be expected.

Top 5 Mass Spectrometry Peaks for Methyl 2-chloro-5-nitrobenzoate

| m/z | Relative Intensity |

|---|---|

| 184 | 99.99 |

| 186 | 37.50 |

| 75 | 34.50 |

| 215 | 26.60 |

This table presents the top five mass spectrometry peaks and their relative intensities for an isomeric compound, providing insight into potential fragmentation pathways.

Analysis of these fragments allows chemists to piece together the structural components of the molecule, confirming the presence of the benzoate (B1203000) core, the chloro and nitro substituents, and the methyl ester group.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to unravel reaction mechanisms. By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), researchers can trace the path of atoms through a chemical reaction. For the synthesis of "this compound," isotopic labeling of the carbonyl oxygen in the starting material, 2-chloro-5-fluoro-4-nitrobenzoic acid, with ¹⁸O would allow for the definitive determination of the esterification mechanism. Observing the ¹⁸O in the final product or in the water by-product would provide clear evidence for the reaction pathway.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced 2D NMR techniques are often necessary for the unambiguous assignment of all signals in a complex molecule like "this compound."

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Characterization

Two-dimensional NMR experiments provide correlation data that reveals the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For "this compound," COSY would be used to identify which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the methyl protons and the carbonyl carbon would confirm the methyl ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides valuable information about the three-dimensional structure and conformation of the molecule.

Solid-State NMR for Polymorphism and Crystal Structure Analysis

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) is used to study the compound in its crystalline or amorphous solid form. ssNMR is particularly important for investigating polymorphism, which is the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties, and ssNMR is a key tool for their identification and characterization.

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal. This technique yields a three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and torsional angles.

While a crystal structure for "this compound" is not publicly documented, the crystal structure of a closely related isomer, Methyl 5-chloro-2-nitrobenzoate, offers valuable insights into the expected molecular geometry and packing in the solid state.

Crystal Data for Methyl 5-chloro-2-nitrobenzoate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.2616 (9) |

| b (Å) | 22.470 (5) |

| c (Å) | 9.3894 (19) |

| β (°) | 90.64 (3) |

This table summarizes the crystallographic data for an isomeric compound, illustrating the type of precise structural information obtained from X-ray crystallography.

The analysis revealed that in the crystal of Methyl 5-chloro-2-nitrobenzoate, the nitro and acetoxy groups are twisted from the plane of the benzene (B151609) ring. Furthermore, weak intermolecular interactions, such as C—H···O hydrogen bonds, link the molecules into layers. This type of information is crucial for understanding the supramolecular chemistry and physical properties of the compound.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing unequivocal structural information, including bond lengths, bond angles, and crystal packing.

Detailed Research Findings:

While a specific single crystal X-ray diffraction study for this compound is not readily found in the surveyed literature, data from structurally related nitrobenzoate derivatives can provide insights into the expected molecular geometry and crystal packing. For instance, studies on similar chlorinated and nitrated benzene derivatives often reveal planar or near-planar aromatic rings. The substituents (chloro, fluoro, nitro, and methyl ester groups) would influence the electronic distribution and steric profile of the molecule.

The crystal lattice would be stabilized by a network of intermolecular interactions. The presence of the nitro group and the ester carbonyl group provides potential hydrogen bond acceptors, while the aromatic C-H groups can act as weak hydrogen bond donors. Halogen bonding involving the chlorine and fluorine atoms could also play a significant role in the crystal packing.

Hypothetical Crystallographic Data for this compound:

Based on analogous structures, a hypothetical data table is presented below to illustrate the type of information obtained from a single crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7-9 |

| b (Å) | ~10-15 |

| c (Å) | ~8-12 |

| β (°) | ~90-105 |

| Volume (ų) | ~900-1200 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.6-1.8 |

| R-factor | < 0.05 |

Note: This data is illustrative and not based on experimental results for the specific compound.

Co-crystallization Studies and Intermolecular Interactions

Co-crystallization is a technique used to form a crystalline material composed of two or more different molecules in a stoichiometric ratio. These studies are valuable for understanding and engineering the solid-state properties of a compound.

Detailed Research Findings:

Co-crystallization studies involving this compound could explore its interaction with other molecules (co-formers) to modulate its physical properties. The diverse functional groups on the molecule offer multiple sites for non-covalent interactions.

Hydrogen Bonding: The nitro and ester groups are strong hydrogen bond acceptors. Co-formers with strong hydrogen bond donor groups (e.g., carboxylic acids, amides, phenols) could form robust hydrogen-bonded networks.

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors or acceptors, interacting with Lewis bases or other halogen atoms. The electron-withdrawing nature of the nitro and fluoro groups would enhance the halogen bonding potential of the chlorine atom.

π-π Stacking: The electron-deficient aromatic ring of this compound could engage in π-π stacking interactions with electron-rich aromatic co-formers.

Analysis of these interactions is typically performed using techniques like Hirshfeld surface analysis, which provides a graphical representation of intermolecular contacts and their relative contributions to the crystal packing.

Chromatographic Methods for Purity and Reaction Kinetics Assessment

Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis reactions.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of compounds. For a substituted nitroaromatic compound like this compound, reversed-phase HPLC would be the most common approach.

Detailed Research Findings:

A typical reversed-phase HPLC method for this compound would likely utilize a C18 stationary phase. The mobile phase would be a mixture of an aqueous component (water, often with a buffer to control pH) and an organic modifier (typically acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV detector, as the nitroaromatic chromophore absorbs strongly in the UV region.

The method would be developed to ensure good resolution between the main compound and any potential impurities, such as starting materials, byproducts, or degradation products. Quantification is achieved by creating a calibration curve from standards of known concentration.

Illustrative HPLC Method Parameters:

| Parameter | Typical Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: These parameters are illustrative and would require optimization for specific applications.

This HPLC method can be applied to:

Purity Assessment: Determining the percentage purity of a synthesized batch of this compound.

Reaction Kinetics: Monitoring the consumption of reactants and the formation of the product over time to understand the reaction rate and mechanism.

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

Chiral chromatography is a specialized form of chromatography used to separate stereoisomers. For this technique to be applicable, the molecule must be chiral, meaning it is non-superimposable on its mirror image.

This compound does not possess a chiral center and is an achiral molecule. Therefore, it does not exist as enantiomers, and chiral chromatography is not an applicable technique for determining its enantiomeric excess.

Environmental Aspects and Degradation Pathways Mechanistic Focus

Biodegradation Pathways of Related Nitroaromatic Compounds

While specific studies on Methyl 2-chloro-5-fluoro-4-nitrobenzoate are scarce, the biodegradation pathways can be inferred from extensive research on structurally similar nitroaromatic and halogenated compounds. researchgate.netnih.gov Microorganisms have evolved diverse strategies to utilize these xenobiotics as sources of carbon, nitrogen, and energy. mdpi.com The degradation is typically initiated by either reduction of the nitro group or oxidation of the aromatic ring. nih.gov

Microbial degradation of halogenated nitroaromatics is an intricate process involving a series of enzyme-catalyzed reactions. nih.govmdpi.com Bacteria, in particular, have demonstrated the ability to mineralize these persistent pollutants. researchgate.net The initial attack on the molecule is crucial and generally follows one of two main strategies:

Reductive Pathways: This is a common strategy for nitroaromatic compounds, especially under anaerobic or anoxic conditions. nih.gov The process is initiated by nitroreductases , which catalyze the reduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH) via a nitroso (-NO) intermediate. nih.govnih.gov This partial reduction is a key step, as the resulting hydroxylamine (B1172632) is unstable and can undergo an enzyme-catalyzed rearrangement, similar to a Bamberger rearrangement, to form aminophenols. nih.gov For instance, the degradation of 4-chloronitrobenzene in Comamonas sp. strain CNB-1 proceeds through a partial reductive pathway. nih.gov Similarly, the metabolism of nitrobenzene (B124822) and 4-nitrobenzoate (B1230335) often begins with the reduction of the nitro group to a hydroxylamine. nih.gov

Oxidative Pathways: Under aerobic conditions, bacteria can employ oxygenase enzymes to attack the aromatic ring directly. nih.gov

Monooxygenases can catalyze the replacement of the nitro group with a hydroxyl group, releasing nitrite. nih.gov This has been observed in the degradation of 2-chloro-4-nitrophenol (B164951) by Burkholderia sp. RKJ 800, where a monooxygenase initiates the pathway by converting it to chlorohydroquinone (B41787). plos.org

Dioxygenases incorporate two hydroxyl groups into the aromatic ring, which can destabilize the structure and lead to the spontaneous elimination of substituents like the nitro group as nitrite. nih.gov This mechanism is common in the degradation of various aromatic compounds, including chlorobenzenes. mdpi.com For example, the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. SPG involves a 2-nitrobenzoate-monooxygenase that forms salicylate (B1505791) and releases nitrite. nih.govdoaj.org

The presence of halogen substituents (chlorine and fluorine) adds complexity. The carbon-fluorine bond is particularly strong and stable, making defluorination a significant challenge for microorganisms. researchgate.netnih.gov However, enzymatic mechanisms for dehalogenation exist. Oxidative pathways can lead to the formation of halogenated catechols, which are then subject to dehalogenation by dehalogenases . plos.org In some cases, the initial dioxygenase attack can lead to the elimination of the halide.

The identification of intermediates is key to elucidating degradation pathways. Based on studies of analogous compounds, the biodegradation of this compound would likely produce a series of metabolites.

Initial Products: A reductive pathway would initially yield Methyl 2-chloro-5-fluoro-4-hydroxylaminobenzoate, which could then rearrange to form an aminophenol derivative. An oxidative attack could lead to the formation of a chlorofluorocatechol or chlorofluorohydroquinone following the removal of the nitro group. plos.org For example, the degradation of 2-chloro-4-nitrophenol yields chlorohydroquinone and subsequently hydroquinone. plos.org The degradation of 1-chloro-4-nitrobenzene (B41953) can produce 2-amino-5-chlorophenol. nih.gov

Ring Cleavage Intermediates: Following the initial transformations and potential dehalogenation, the resulting catecholic or hydroquinonic intermediates undergo aromatic ring cleavage. This critical step is catalyzed by catechol dioxygenases (e.g., catechol 1,2-dioxygenase or catechol 2,3-dioxygenase), which break open the aromatic ring to form aliphatic acids. nih.govdoaj.org For instance, in the degradation of 2-nitrobenzoate, the intermediate catechol is cleaved to form cis,cis-muconic acid. nih.govdoaj.org The degradation of 3-chlorobenzoic acid can also proceed through a chlorocatechol intermediate, which is then cleaved to form chloro-cis,cis-muconate and maleylacetate. researchgate.net

Central Metabolites: The aliphatic intermediates from ring cleavage are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization into carbon dioxide, water, and inorganic ions (Cl⁻, F⁻, NH₄⁺). researchgate.net

A summary of common enzymes and intermediates in the degradation of related compounds is presented below.

| Initial Compound | Key Enzyme(s) | Identified Intermediates | Final Products |

| 4-Chloronitrobenzene | Nitroreductase, Dioxygenase | 4-Chlorohydroxylaminobenzene, 2-Amino-5-chlorophenol, 2-Amino-5-chloromuconic semialdehyde | Mineralization |

| 2-Chloro-4-nitrophenol | Monooxygenase, Dehalogenase | Chlorohydroquinone (CHQ), Hydroquinone (HQ), γ-Hydroxymuconic semialdehyde | Mineralization |

| 2-Nitrobenzoate | Monooxygenase, Dioxygenase | Salicylate, Catechol, cis,cis-muconic acid | Mineralization |

| 3-Chlorobenzoic acid | Dioxygenase | Chlorocatechol, Chloro-cis,cis-muconate, Maleylacetate | Mineralization |

Green Chemistry Principles in the Lifecycle of the Compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances throughout their lifecycle. scranton.edu The principles of green chemistry are highly relevant to halogenated nitroaromatic compounds due to their persistence and potential toxicity.

Synthesis: Traditional synthesis of nitroaromatics often involves nitration using a mixture of concentrated sulfuric and nitric acids, which is a hazardous process generating significant waste. nih.gov Green chemistry approaches aim to develop cleaner synthetic routes. This includes using solid acid catalysts to replace liquid acids, improving reaction selectivity to reduce byproducts, and using safer solvents. ingentaconnect.com The selective catalytic reduction of halogenated nitroaromatics to produce valuable haloanilines is an area where green chemistry principles are being applied to create more sustainable processes. researchgate.net Another approach is nucleophilic aromatic substitution for hydrogen (NASH), which can reduce organic and inorganic waste significantly compared to traditional routes. scranton.edu

Use and Degradation: A core principle of green chemistry is designing chemicals that degrade into innocuous products after their intended use. For compounds like this compound, which are likely intermediates in manufacturing, the focus is on maximizing atom economy in subsequent reactions to minimize waste. ingentaconnect.com Furthermore, understanding the biodegradation and abiotic degradation pathways is crucial for designing related compounds that are less persistent in the environment. For example, incorporating functional groups that are more susceptible to microbial attack or hydrolysis could reduce environmental persistence.

Waste Prevention: The primary principle of green chemistry is the prevention of waste. scranton.edu By optimizing synthetic pathways to maximize yield and reduce the use of auxiliary substances, the environmental footprint associated with the production of halogenated nitroaromatics can be minimized. rsc.org This includes recycling catalysts and solvents and converting byproducts into useful materials. scranton.eduresearchgate.net

By applying these principles, the environmental impact associated with the synthesis, use, and disposal of this compound and related compounds can be substantially reduced.

Emerging Research Directions and Future Perspectives

Exploration of Unconventional Reactivity and Novel Catalysis

The reactivity of Methyl 2-chloro-5-fluoro-4-nitrobenzoate is largely dictated by the interplay of its substituent groups: the electron-withdrawing nitro group, the halogen atoms (chloro and fluoro), and the methyl ester. Current research is moving beyond its traditional use in nucleophilic aromatic substitution reactions to explore more unconventional transformations.

Researchers are investigating the use of novel catalytic systems to selectively activate and functionalize the molecule. For instance, transition metal catalysis offers avenues for cross-coupling reactions, C-H activation, and asymmetric synthesis, enabling the construction of complex molecular architectures. rsc.orgmdpi.com The presence of multiple reactive sites on the benzene (B151609) ring presents a challenge and an opportunity for developing highly regioselective catalytic methods.

Furthermore, the field of photocatalysis is opening new doors for the unconventional functionalization of nitroaromatic compounds. acs.org Light-mediated reactions could enable transformations that are not accessible through traditional thermal methods, potentially leading to the discovery of novel reaction pathways and the synthesis of unique derivatives. The specific substitution pattern of this compound makes it an interesting substrate for such explorations.

Key areas of exploration in unconventional reactivity and novel catalysis include:

| Research Area | Potential Application | Catalyst/Methodology Examples |

| Regioselective C-H Functionalization | Late-stage modification of complex molecules, synthesis of novel agrochemicals and pharmaceuticals. | Palladium, Rhodium, or Iridium catalysis; Photoredox catalysis. nih.gov |

| Asymmetric Catalysis | Synthesis of chiral derivatives with specific biological activities. | Chiral transition metal complexes, organocatalysis. |

| Decarbonylative and Decarboxylative Couplings | Formation of new carbon-carbon and carbon-heteroatom bonds by extruding CO or CO2. | Nickel or Palladium catalysis. |

| Catalytic Reduction of the Nitro Group | Selective reduction to amines, hydroxylamines, or other nitrogen-containing functionalities for further derivatization. | Heterogeneous catalysts (e.g., supported nanoparticles), transfer hydrogenation. researchgate.netrsc.org |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid discovery and optimization of new molecules in the pharmaceutical and agrochemical industries has driven the development of automated and high-throughput synthesis platforms. researchgate.net this compound, as a versatile building block, is a prime candidate for integration into these workflows.

Automated synthesis platforms, often utilizing flow chemistry, can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to rapidly generate libraries of compounds for screening. atomfair.cominnovationnewsnetwork.comnus.edu.sg The physical properties of this compound, such as its solubility and stability, will be important considerations for its successful integration into these systems.

High-throughput screening techniques can be coupled with automated synthesis to quickly evaluate the biological activity or material properties of a large number of derivatives. This approach can accelerate the discovery of new lead compounds for drug development or novel materials with desired characteristics. The ability to systematically modify the structure of this compound and rapidly assess the impact of these modifications is a key driver of this research direction. acs.org

Rational Design of New Materials and Intermediates Based on Structural Modifications

The unique substitution pattern of this compound provides a rich scaffold for the rational design of new materials and chemical intermediates. researchgate.net By strategically modifying its structure, researchers can tune its electronic, optical, and physical properties to create novel functional molecules.

In the field of agrochemicals, for example, the core structure of this compound can be elaborated to design new herbicides, fungicides, or insecticides. nih.gov The presence of the nitro group and halogen atoms can contribute to the biological activity of the final product. Rational design principles, guided by an understanding of structure-activity relationships, can be used to optimize the efficacy and selectivity of these new agrochemicals.

Furthermore, derivatives of this compound could find applications in materials science. For instance, the introduction of polymerizable groups could lead to the development of new polymers with tailored properties, such as high thermal stability, flame retardancy, or specific optical characteristics. The aromatic core and the polar substituents could also be exploited in the design of liquid crystals or organic electronic materials. rsc.org The synthesis of nitroaromatic compounds is a key step in the production of many dyes, pesticides, and pharmaceuticals. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Material Design

Advanced computational modeling is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and material performance. acs.org For this compound, computational methods can provide valuable insights into its reactivity and guide the rational design of new derivatives.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule and predict its reactivity towards different reagents. nih.gov This can help in understanding the regioselectivity of chemical reactions and in designing catalysts that can control the reaction outcome. Computational tools can also be used to predict the site selectivity of C-H functionalization reactions on aromatic compounds. rsc.orgchemrxiv.orgresearchgate.net

Molecular dynamics simulations can be employed to study the conformational behavior of the molecule and its interactions with other molecules or materials. This is particularly relevant for understanding its behavior in different solvents or its potential to self-assemble into ordered structures.